
(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal is an organic compound with a unique structure that includes a dioxolane ring and a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable aldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
(4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4S)-2,2-Dimethyl-1,3-dioxolane-4-propanal: The enantiomer of (4R)-2,2-Dimethyl-1,3-dioxolane-4-propanal, with similar chemical properties but different biological activity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a hydroxyl group instead of an aldehyde group.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a dioxolane ring and an aldehyde group. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
133008-09-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanal |
InChI |
InChI=1S/C8H14O3/c1-8(2)10-6-7(11-8)4-3-5-9/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 |
InChI Key |
HLPAUCHFDOXHSC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)CCC=O)C |
Canonical SMILES |
CC1(OCC(O1)CCC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
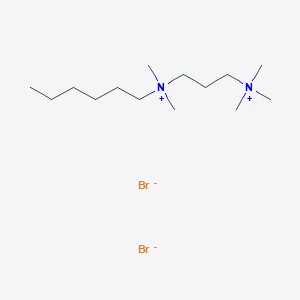

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
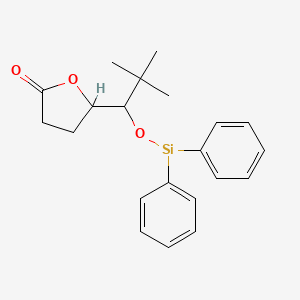
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
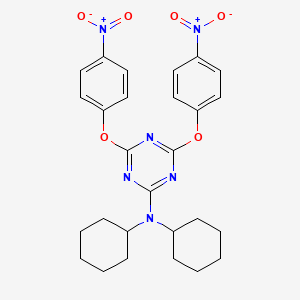
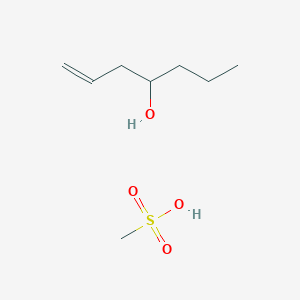
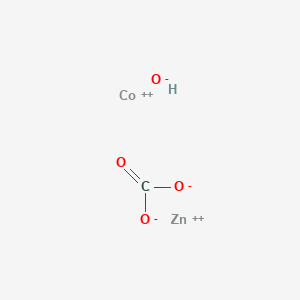
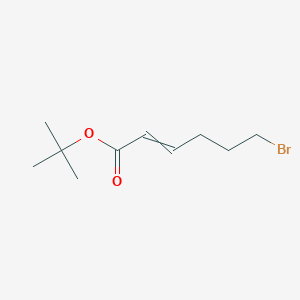
![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)
